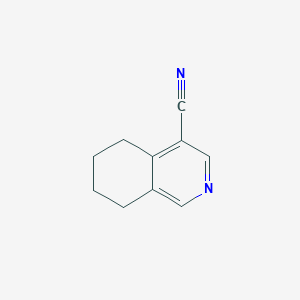

5,6,7,8-Tetrahydroisoquinoline-4-carbonitrile

描述

5,6,7,8-Tetrahydroisoquinoline-4-carbonitrile is a partially hydrogenated isoquinoline derivative featuring a cyano group at the 4-position. This scaffold is a versatile intermediate in medicinal chemistry, serving as a precursor for neuroactive, antitumor, and antimicrobial agents. Its structural flexibility allows for diverse substitutions at positions 1, 3, and the tetrahydro ring, enabling modulation of physicochemical and biological properties. For example, derivatives such as 1-ethyl-3-(morpholin-4-yl)-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile (mGluR3 modulator-1) act as positive allosteric modulators of metabotropic glutamate receptors, highlighting its neuropharmacological relevance .

属性

IUPAC Name |

5,6,7,8-tetrahydroisoquinoline-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2/c11-5-9-7-12-6-8-3-1-2-4-10(8)9/h6-7H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJLKUUUZAYFPAY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C=NC=C2C1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

The synthesis of 5,6,7,8-Tetrahydroisoquinoline-4-carbonitrile can be achieved through the reaction of cyclohexylidenecyanothioacetamide with N,N-dimethylformamide dimethyl acetal. This reaction, depending on the conditions, can lead to different products. For instance, refluxing the reagents without a solvent results in the formation of 3-(methylsulfanyl)-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile, while refluxing in benzene leads to 2-cyano-3-(dimethylamino)prop-2-enethioamide .

化学反应分析

Cyclization Reactions

The nitrile group facilitates Thorpe-Ziegler cyclization to form fused heterocycles. For example:

-

Reaction with α-halo carbonyl compounds (e.g., chloroacetone, ethyl chloroacetate) yields S-alkylated intermediates, which cyclize under basic conditions to form thieno[2,3-c]isoquinolines (e.g., 6a–g ) .

-

Cyclocondensation with cyanothioacetamide produces pyrimidine-fused derivatives (e.g., 2a,b ) under reflux with sodium ethoxide .

Example Reaction Pathway

| Reactants | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| 5,6,7,8-THIQ-4-carbonitrile + chloroacetamide | Ethanol, NaOAc, reflux | Thieno[2,3-c]isoquinoline derivative | 85–92% |

Nucleophilic Substitution

The nitrile group participates in nucleophilic attacks:

-

Reaction with ammonia or amines generates amidine intermediates, which cyclize to form pyrimidoquinolines (e.g., 19 ) .

-

Interaction with thiourea/urea in ethanol/sodium ethoxide yields pyrimidinedithione or pyrimidinone derivatives (e.g., 9a,b ) .

Key Transformation

Condensation Reactions

The compound undergoes Knoevenagel condensation with aldehydes or ketones:

-

Reaction with 3-(1H-indol-3-yl)-3-oxopropanenitrile forms intermediates that cyclize to tetrahydroquinoline-3-carbonitriles (e.g., 10 ) in the presence of vanadium catalysts .

Mechanism Highlights

-

Catalyst [(VO)TPP][(TCM)₄] activates carbonyl groups.

-

Nucleophilic attack by cyclohexanone-derived intermediates leads to fused bicyclic products .

Acylation/Alkylation

-

N-Alkylation with piperidine via Dimroth rearrangement forms 3-thioxo-1-piperidinyl derivatives (e.g., 2 ) .

-

Acylation with acid chlorides yields N-acyl tetrahydroisoquinolines (e.g., 18 ) .

Oxidation

-

Oxidation of the tetrahydroisoquinoline core produces N-oxides or hydroxylated derivatives, though specific examples for the carbonitrile variant are less documented .

Sulfur Incorporation

Reaction with carbon disulfide or thiourea introduces sulfur-containing moieties:

-

Synthesis of pyrimidinedithiones (e.g., 12 ) via intermediate thioureido derivatives .

-

Formation of sulfanylidene derivatives (e.g., 5a–i ) using sodium acetate and α-halo carbonyl compounds .

Structural Insights from Crystallography

X-ray diffraction confirms:

-

Intramolecular O-H···O hydrogen bonding stabilizes acetyl and hydroxyl groups in derivatives (e.g., 3a ) .

-

Crystal packing involves C-H···π interactions and van der Waals forces .

Computational Studies

DFT and molecular docking reveal:

科学研究应用

Biological Activities

5,6-Tetrahydroisoquinoline-4-carbonitrile exhibits notable biological activities, making it a valuable compound in medicinal chemistry:

- Antimicrobial Activity : Derivatives of this compound have shown effectiveness against various pathogenic bacteria and fungi .

- Anticonvulsant Properties : Research indicates that certain derivatives can antagonize pentylenetetrazole-induced seizures and improve seizure latency in animal models .

- Neurotropic Effects : Some studies have demonstrated anxiolytic and antidepressant effects in compounds derived from this structure .

- Potential Anticancer Applications : The compound's derivatives are being explored for their ability to inhibit cancer cell proliferation through interactions with specific molecular targets such as dihydrofolate reductase and cyclin-dependent kinase 2 .

Applications in Drug Development

5,6-Tetrahydroisoquinoline-4-carbonitrile serves as a scaffold for developing new therapeutic agents. Its derivatives have been investigated for potential use in treating:

- Cardiovascular Diseases

- Bronchial Asthma

- Tumors

- Viral Infections

These applications stem from the compound's ability to act as precursors for enzyme inhibitors and other pharmacologically active agents .

Case Studies

- Neurotropic Agent Development : A study focused on triazole-based hybrids containing the tetrahydroisoquinoline moiety demonstrated enhanced anticonvulsant activity when specific substituents were introduced. Compounds displayed significant antagonism against induced seizures and showed promise for further development as neuroprotective agents .

- Antimicrobial Research : Derivatives synthesized from 5,6-tetrahydroisoquinoline-4-carbonitrile were tested against various microbial strains, revealing potent antibacterial and antifungal properties. This research highlights the compound's utility in developing new antimicrobial therapies .

作用机制

The mechanism of action of 5,6,7,8-Tetrahydroisoquinoline-4-carbonitrile involves its interaction with various molecular targets and pathways. The compound undergoes nucleophilic substitution and transamination reactions, leading to the formation of different products. These reactions are facilitated by the presence of specific reagents and conditions, such as N,N-dimethylformamide dimethyl acetal and benzene .

相似化合物的比较

Comparison with Structurally Similar Compounds

Table 1: Structural and Functional Comparison of Selected Derivatives

Key Findings from Comparative Studies

Substituent Effects on Bioactivity :

- Morpholinyl and Ethyl Groups : The introduction of a morpholine ring at position 3 and an ethyl group at position 1 (mGluR3 modulator-1) confers selective positive allosteric modulation of mGluR3, making it a candidate for Parkinson’s disease research .

- Halogenation : Chlorination at position 3 (e.g., 3-chloro-1-phenyl derivative) is associated with antiproliferative activity, likely due to enhanced electrophilicity and DNA interaction .

- Furyl vs. Morpholinyl : Substitution with a furan group at position 1 (e.g., compound 6p ) slightly reduces neurotrophic activity compared to morpholinyl derivatives, suggesting steric or electronic influences on receptor binding .

Physicochemical Properties: Cyano Group Stability: IR spectroscopy reveals C≡N stretching frequencies between 2200–2230 cm⁻¹ across derivatives, with minor shifts attributable to electronic effects from substituents (e.g., 2229 cm⁻¹ for furyl vs. 2210 cm⁻¹ for chloro derivatives) . Melting Points: Derivatives with bulky substituents (e.g., triazole hybrids) exhibit higher melting points (e.g., 235–237 °C for compound 9b), whereas alkyl-substituted analogs (e.g., 5c) melt at lower temperatures (84–86 °C) .

Synthetic Applications :

- The base scaffold is frequently functionalized via nucleophilic substitution (e.g., reaction with chloroacetyl chloride or propargyl bromide) or cyclocondensation (e.g., thiophene ring formation with ethyl mercaptoacetate) to generate hybrids with enhanced bioactivity .

生物活性

5,6,7,8-Tetrahydroisoquinoline-4-carbonitrile (THIQCN) is a bicyclic compound belonging to the isoquinoline family, characterized by its unique tetrahydroisoquinoline core and a carbonitrile group at the 4-position. This compound has garnered significant interest in medicinal chemistry due to its diverse biological activities and potential therapeutic applications.

- Molecular Formula : C${10}$H${10}$N$_{2}$

- Molecular Weight : 158.20 g/mol

The compound's structure allows it to interact with various biological targets, leading to a range of pharmacological effects.

Antimicrobial Activity

THIQCN and its derivatives have demonstrated promising antimicrobial properties against various pathogenic strains. Research indicates that these compounds can inhibit bacterial growth effectively, making them potential candidates for developing new antimicrobial agents.

Neuropharmacological Effects

Recent studies have highlighted the neurotropic potential of THIQCN derivatives. In particular, modifications to the compound have shown efficacy in models of seizure activity:

- Pentylenetetrazole (PTZ) Model : Compounds derived from THIQCN exhibited significant antagonism against PTZ-induced convulsions, with effectiveness ranging from 40% to 80% .

- Thiosemicarbazide (TSC) Model : The most active derivatives increased the latency of TSC-induced seizures by up to 4.65 times compared to control groups .

These findings suggest that THIQCN may possess anxiolytic and antidepressant properties as well, as indicated by behavioral assays such as the elevated plus maze and forced swim tests .

Cyclin-Dependent Kinase Inhibition

THIQCN derivatives have been investigated for their ability to inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation. Research has shown that certain derivatives exhibit potent inhibitory effects on CDK5A1, with molecular docking studies confirming their binding efficiency .

Structure-Activity Relationship (SAR)

The biological activity of THIQCN is significantly influenced by its structural modifications:

- Substituent Effects : The presence of different substituents on the isoquinoline ring can enhance or diminish biological activity. For instance, fluorine and chlorine substitutions have been associated with increased potency against specific biological targets .

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 1-Hydrazino-3-thioxo-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile | Contains a hydrazine group | Distinct reactivity patterns |

| 3-Chloro-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile | Chlorine substituent at the 3-position | Enhanced biological activity |

| 1-Amino-2-substituted tetrahydroisoquinolines | Amino group substitution | Varied pharmacological profiles |

Case Studies

- Neurotropic Agents : A study on triazole-based hybrids derived from THIQCN demonstrated significant neuropharmacological activity. The most active compounds displayed pronounced effects in seizure models and showed promise in treating anxiety and depression .

- Cyclin-Dependent Kinase Inhibition : Research on new tetrahydroisoquinoline derivatives revealed their potential as CDK inhibitors. The study utilized molecular docking and dynamic simulations to assess binding stability and efficiency against CDK5A1 .

常见问题

Basic Research Questions

Q. What are the established synthetic routes for 5,6,7,8-tetrahydroisoquinoline-4-carbonitrile derivatives, and how can reaction yields be optimized?

- Methodological Answer : A common approach involves cyclocondensation reactions followed by functionalization. For example, refluxing thione intermediates with α-halo alkylating agents in ethanol with sodium acetate yielded derivatives in up to 91% yield after recrystallization. Key parameters include solvent choice (ethanol), reaction time (2–4 hours), and stoichiometric ratios (1:1 thione to alkylating agent) . IR spectroscopy (e.g., C≡N stretch at ~2229 cm⁻¹) and elemental analysis (e.g., C 64.84%, N 17.91% calculated vs. observed) are critical for purity validation .

Q. How are structural and stereochemical features of this compound derivatives characterized?

- Methodological Answer : X-ray crystallography (e.g., R factor = 0.036 for single-crystal structures) and NMR spectroscopy are primary tools. For example, ¹H NMR of dihydronitraraine derivatives reveals distinct resonances for tetrahydroisoquinoline protons (δ 1.5–3.0 ppm for aliphatic protons; δ 6.8–7.5 ppm for aromatic protons). Stereochemical assignments rely on NOESY correlations and coupling constants .

Q. What biological targets are associated with this compound derivatives?

- Methodological Answer : These derivatives show activity as mGluR3 positive allosteric modulators (e.g., IC₅₀ = 0.9 nM for PI3Kδ inhibition) and antimicrobial agents. Target validation involves radioligand binding assays for mGluR3 and MIC (Minimum Inhibitory Concentration) testing against bacterial/fungal strains (e.g., Staphylococcus aureus MIC = 8 µg/mL) .

Advanced Research Questions

Q. How can conflicting data on the neuroprotective vs. cytotoxic effects of this compound derivatives be resolved?

- Methodological Answer : Dose-dependent studies (e.g., 0.1–100 µM ranges) and cell-type specificity assays (e.g., SH-SY5Y neurons vs. glioblastoma cells) are critical. For instance, mGluR3 modulation may enhance neuronal survival at low doses (<10 µM) but induce apoptosis in cancer cells via PI3Kδ pathway inhibition at higher doses (>50 µM). Cross-reactivity screening against related kinases (e.g., Src, Akt) is recommended to rule off-target effects .

Q. What strategies improve the blood-brain barrier (BBB) permeability of this compound derivatives for CNS applications?

- Methodological Answer : Structural modifications like N-alkylation (e.g., 1-ethyl substitution) or morpholinyl appendages enhance lipophilicity (logP > 3.0) and BBB penetration. In silico modeling (e.g., PAMPA-BBB assay) and in vivo pharmacokinetics (e.g., brain/plasma ratio ≥ 0.5 in rodent models) validate improvements. For example, 1-ethyl-3-morpholinyl derivatives showed 3-fold higher brain uptake than unmodified analogs .

Q. How do substituent variations at the 3-position of the tetrahydroisoquinoline scaffold influence biological activity?

- Methodological Answer : A SAR (Structure-Activity Relationship) study comparing thiophene (e.g., 4-(thiophen-2-yl)) vs. aryl (e.g., 4-phenyl) substituents revealed:

- Thiophene derivatives exhibit stronger antimicrobial activity (MIC = 4 µg/mL vs. 16 µg/mL for phenyl).

- Aryl groups enhance kinase inhibition (e.g., PI3Kδ IC₅₀ = 0.9 nM vs. 12 nM for thiophene).

Rational design should prioritize substituent polarity and π-π stacking potential .

Q. What analytical techniques resolve discrepancies in reported melting points (e.g., 235–237°C vs. 160–162°C) for structurally similar derivatives?

- Methodological Answer : Differential Scanning Calorimetry (DSC) and hot-stage microscopy are essential. For example, polymorph screening (e.g., Form I vs. Form II) can explain melting point variations. Recrystallization solvents (ethanol vs. acetonitrile) may stabilize distinct crystal forms, as observed in 3-substituted mercapto derivatives .

Data Contradiction Analysis

Q. Why do some studies report potent mGluR3 modulation while others emphasize PI3Kδ inhibition for the same scaffold?

- Analysis : This likely stems from divergent functional groups. For instance, 1-ethyl-3-morpholinyl derivatives (e.g., T9970) prioritize mGluR3 binding, whereas 4-(thiophen-2-yl) analogs (e.g., 2a) favor PI3Kδ inhibition. Dual-target activity should be investigated via selectivity profiling (e.g., Eurofins CEREP panel) to clarify dominant pathways .

Experimental Design Considerations

Q. What controls are necessary when assessing the hepatoprotective effects of this compound derivatives in vitro?

- Guidance : Include N-acetylcysteine (ROS scavenger) and cyclosporin A (mitochondrial permeability inhibitor) as positive controls. Use carbon tetrachloride (CCl₄)-induced hepatotoxicity models with ALT/AST level measurements. For example, derivative 2a reduced ALT by 60% at 50 µM, comparable to cyclosporin A .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。